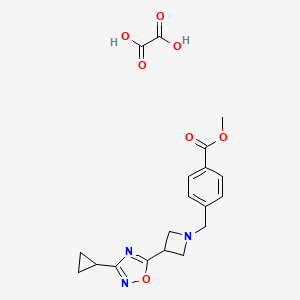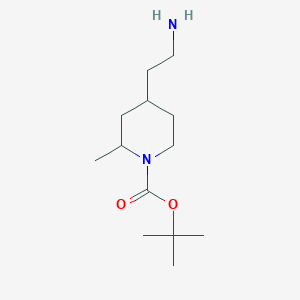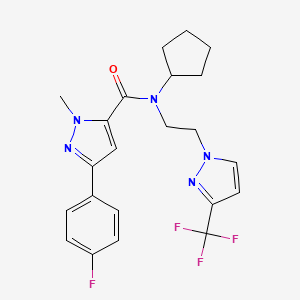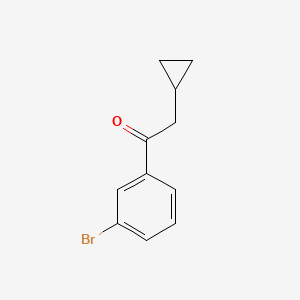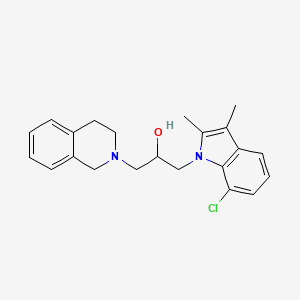
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a useful research compound. Its molecular formula is C22H25ClN2O and its molecular weight is 368.91. The purity is usually 95%.
BenchChem offers high-quality 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Aghekyan et al. (2017) reported the synthesis of new propan-2-ol derivatives, including compounds related to the structure of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol. These compounds demonstrated moderate adrenergic blocking and sympatholytic activities, suggesting potential applications in the modulation of adrenergic systems (Aghekyan et al., 2017).
Photoelectric Conversion in Solar Cells
- Research by Wu et al. (2009) explored carboxylated cyanine dyes related to the chemical structure . These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This indicates potential applications in the field of renewable energy and solar cell technology (Wu et al., 2009).
X-ray Diffraction and Crystallography
- A study by Rybakov et al. (2002) focused on the synthesis and X-ray diffraction study of compounds with similar structural elements. The research provided insights into molecular and crystal structures, which could be relevant for understanding the physical and chemical properties of compounds like 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (Rybakov et al., 2002).
Potential in Antiplasmodial Activity
- Beagley et al. (2003) synthesized new compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine, demonstrating antiplasmodial activity against Plasmodium falciparum. This suggests possible applications in antimalarial drug development (Beagley et al., 2003).
Catalysis and Chemical Synthesis
- Research by Fan and Ma (2013) reported a CuBr-catalyzed three-component coupling, which involved compounds structurally similar to the one . This method enabled the synthesis of chiral propargylamines, indicating potential applications in stereoselective synthesis and catalysis (Fan & Ma, 2013).
Antimicrobial and Antioxidant Activities
- Saundane et al. (2013) synthesized a series of novel compounds related to indolo[2,3-c]isoquinolines, showing significant antimicrobial and antioxidant activities. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).
Propriétés
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c1-15-16(2)25(22-20(15)8-5-9-21(22)23)14-19(26)13-24-11-10-17-6-3-4-7-18(17)12-24/h3-9,19,26H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHUKAGUFJNVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC4=CC=CC=C4C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
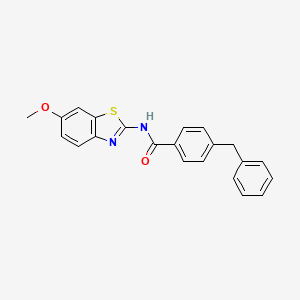
![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)
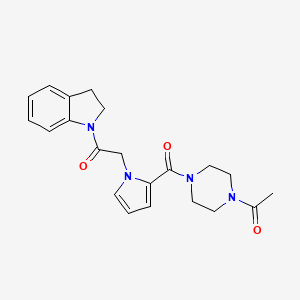
![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)
![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)
